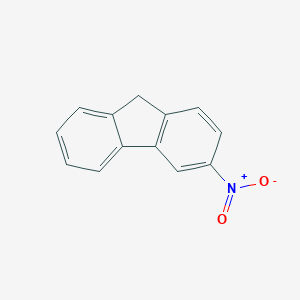

3-Nitrofluorene

Description

The exact mass of the compound 3-Nitro-9H-fluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3016. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAGNBSBBQJLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202263 | |

| Record name | 3-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-37-5 | |

| Record name | 3-Nitro-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3016 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethoxy-4-iodophenethylamine (2C-I)

Senior Application Scientist Note: This guide provides a detailed examination of the chemical properties, pharmacological profile, and associated hazards of 2,5-Dimethoxy-4-iodophenethylamine, a compound of significant interest in neuropharmacology and forensic science. It is intended for researchers, scientists, and drug development professionals.

Important Clarification on CAS Number: The topic specified CAS number 5397-37-5. However, extensive database searches indicate that this number is associated with 2-Ethylhexyloxypropylamine. The vast majority of scientific literature concerning psychoactive phenethylamines, which aligns with the depth of inquiry requested, points to CAS number 69587-11-7 for 2,5-Dimethoxy-4-iodophenethylamine (2C-I). This guide will focus on the latter compound, as it is the likely subject of interest for a research and drug development audience.

Introduction and Chemical Identity

2,5-Dimethoxy-4-iodophenethylamine, commonly known as 2C-I, is a synthetic psychedelic compound belonging to the 2C family of substituted phenethylamines.[1] First synthesized by Alexander Shulgin in the 1970s, it is structurally related to mescaline.[1][2] 2C-I is a substituted phenethylamine featuring methoxy groups at the 2 and 5 positions of the phenyl ring and an iodine atom at the 4 position.[2] This compound has been investigated for its psychoactive effects and has a history of recreational use, often being sold online as a research chemical.[2] In the United States, 2C-I is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][3]

Core Chemical Properties

A summary of the key chemical and physical properties of 2C-I is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | [4][5] |

| CAS Number | 69587-11-7 | [4][5] |

| Molecular Formula | C10H14INO2 | [4][5] |

| Molecular Weight | 307.13 g/mol | [4][5] |

| Melting Point | 246 °C (475 °F) | [4] |

| Appearance | Solid (at ambient temperature) | [6] |

Pharmacological Profile and Mechanism of Action

The primary pharmacological action of 2C-I is as a serotonin receptor agonist.[4] Its psychedelic effects are primarily mediated through the activation of the 5-HT2A receptor.[1][4] Animal studies have demonstrated that 2C-I induces the head-twitch response (HTR), a behavioral proxy for hallucinogenic effects in humans, which is blocked by a selective 5-HT2A antagonist.[7][8] While it has a high affinity for the 5-HT2A receptor, some research suggests it may bind more potently to the 5-HT2C receptor.[9]

In addition to its direct receptor agonism, in vitro studies have shown that 2C-I can inhibit the reuptake of dopamine, serotonin, and norepinephrine.[9] The metabolism of 2C-I in rats has been shown to occur via O-demethylation, N-acetylation, and deamination, followed by oxidation.[10] The deamination process is primarily carried out by monoamine oxidase (MAO)-A and MAO-B.[9]

Pharmacodynamics and Pharmacokinetics

| Parameter | Description | Source |

| Mechanism of Action | Serotonin 5-HT2A receptor agonist.[1][4] Also shows affinity for the 5-HT2C receptor and can inhibit dopamine, serotonin, and norepinephrine reuptake.[9] | [1][4][9] |

| Onset of Action | Approximately 40 minutes following oral administration.[3][4] | [3][4] |

| Peak Effects | Around 2 hours after ingestion.[3] | [3] |

| Duration of Action | 6 to 10 hours.[3][4] | [3][4] |

| Routes of Administration | Primarily oral, but can also be insufflated.[2][3] | [2][3] |

| Metabolism | O-demethylation, N-acetylation, and deamination.[10] Primarily metabolized by MAO-A and MAO-B.[9] | [9][10] |

Hazards, Toxicity, and Safety Precautions

The toxicological properties of 2C-I have not been fully investigated, but available information points to significant health risks.[11] Overdose can lead to severe neurological and cardiovascular toxicities.[9]

Identified Health Hazards

-

Acute Toxicity: Harmful if swallowed.[5]

-

Neurological Effects: Can cause hallucinations, agitation, anxiety, and seizures.[9] There are case reports of recurrent seizures and serotonin syndrome following ingestion.[9]

-

Cardiovascular Effects: Tachycardia (rapid heart rate) and hypertension (high blood pressure) are common.[12]

-

Serotonin Syndrome: A potentially life-threatening condition that can occur with high doses or when combined with other serotonergic drugs.[9] Symptoms include altered mental status, autonomic dysfunction, and neuromuscular abnormalities.[9]

GHS Hazard Classification

Based on available data, the GHS classification for 2C-I includes:

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |

This classification is based on information from the ECHA C&L Inventory and may not be exhaustive.[5]

Safety and Handling Protocols

Given the potent and hazardous nature of 2C-I, strict safety protocols are mandatory for its handling in a research setting.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are required.

-

Skin Protection: A lab coat and chemical-resistant gloves are necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.

Handling and Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

-

Avoid ingestion and inhalation.[11]

-

Incompatible with strong oxidizing agents.[11]

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

In Case of Skin Contact: Wash with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Analytical Methodologies

The identification and quantification of 2C-I and its metabolites in biological samples are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose.[10] Analysis often requires a derivatization step to improve the chromatographic properties of the analytes.[10]

Experimental Protocol: GC-MS Analysis of 2C-I in Urine (Illustrative)

This protocol is a generalized representation based on methodologies described in the literature.[10]

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard.

-

Perform solid-phase extraction (SPE) to isolate the analyte from the matrix.

-

Elute the analyte from the SPE cartridge with an appropriate solvent.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add a derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA) and heat to form a stable derivative.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5MS) for separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Logical Relationships and Workflows

Chemical Hazard Assessment Workflow

Caption: A diagram illustrating the workflow for chemical hazard assessment.

References

-

Wikipedia. 2C-I. [Link]

-

DEA Diversion Control Division. 4-Iodo-2,5-Dimethoxyphenethylamine (2C-I). [Link]

-

Grokipedia. 2C-I. [Link]

-

Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine (2C-I). Journal of Forensic Sciences, 56(6), 1593-1599. [Link]

-

PsychonautWiki. 2C-I. [Link]

-

Hill, S. L., et al. (2013). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology, 9(2), 159–162. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

Halberstadt, A. L., et al. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 75, 233–239. [Link]

-

Wikipedia. 2C (psychedelics). [Link]

-

Radosavljević-Stevanović, Z., et al. (2018). Identification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 50, 1-6. [Link]

-

ResearchGate. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response | Request PDF. [Link]

-

ResearchGate. New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine.... [Link]

-

PubChem. 2,5-Dimethoxy-4-iodophenethylamine. [Link]

-

National Center for Biotechnology Information. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. [Link]

-

ResearchGate. Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. [Link]

-

Bulletin of Natural Sciences Research. IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION. [Link]

-

ResearchGate. Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. [Link]

-

Ovid. Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. [Link]

-

PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010.... [Link]

-

ChemSafetyPro.COM. GHS Hazard Class and Hazard Category. [Link]

-

MDPI. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

-

Regulations.gov. The Master List of Compounds Emitted by Mobile Sources 2006. [Link]

-

PubChem. 2-Ethylhexyl 3-aminopropyl ether. [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

-

University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). [Link]

-

Inchem.org. Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003). [Link]

-

Chemsrc. 3-(2-Ethylhexyloxy)propylamine | CAS#:5397-31-9. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. 2C-I - Wikipedia [en.wikipedia.org]

- 5. 2,5-Dimethoxy-4-iodophenethylamine | C10H14INO2 | CID 10267191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003) [inchem.org]

- 7. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. ovid.com [ovid.com]

An In-Depth Technical Guide to the Solubility of 3-Nitrofluorene in Common Laboratory Solvents

Foreword: Navigating the Data Gap for 3-Nitrofluorene

Molecular Structure and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a unique combination of a large, nonpolar polycyclic aromatic hydrocarbon (PAH) backbone and a highly polar nitro functional group.

-

The Fluorene Backbone: This tricyclic aromatic system is inherently nonpolar and hydrophobic. It will readily interact with nonpolar and aromatic solvents through van der Waals forces (specifically, London dispersion forces).

-

The Nitro Group (-NO2): The nitro group is strongly polar and electron-withdrawing. This group can participate in dipole-dipole interactions with polar solvents.

The interplay between the large nonpolar backbone and the localized polar group suggests that this compound will exhibit nuanced solubility behavior, favoring solvents that can effectively solvate both the aromatic system and the nitro group.

Physicochemical Properties of this compound (and its Isomer, 2-Nitrofluorene)

Precise experimental data for this compound is limited. However, we can infer some of its properties from its isomer, 2-nitrofluorene, and general chemical principles.

| Property | Expected Value / Observation for this compound (with reference to 2-Nitrofluorene) | Source |

| Molecular Formula | C₁₃H₉NO₂ | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| Appearance | Expected to be a crystalline solid, likely pale yellow to yellow/brown. | [2] |

| Melting Point | Isomers can have different melting points. For reference, 2-nitrofluorene melts at 156-158 °C. | [3] |

| log P (Octanol-Water Partition Coefficient) | The calculated log P for 2-nitrofluorene is 3.166, indicating a strong preference for the organic phase. A similar high value is expected for this compound. | [4] |

| Water Solubility | Expected to be very low to insoluble. 2-nitrofluorene is reported to be insoluble in water. | [1][3][4] |

The Theoretical Underpinnings of Solubility

The adage "like dissolves like" is a foundational principle in chemistry, and it is particularly relevant to understanding the solubility of this compound. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent.

-

Polar Solvents: These solvents have a significant dipole moment. They can be further categorized into:

-

Protic Solvents (e.g., methanol, ethanol): These solvents can donate hydrogen bonds. While they can interact with the polar nitro group, their hydrogen-bonding network may be disrupted by the large nonpolar fluorene backbone, potentially limiting solubility.

-

Aprotic Solvents (e.g., acetone, dimethyl sulfoxide - DMSO, acetonitrile): These solvents have a dipole moment but do not donate hydrogen bonds. They are often excellent solvents for moderately polar compounds like this compound as they can solvate the polar nitro group without the energetic penalty of disrupting a strong hydrogen-bonding network.[5][6]

-

-

Nonpolar Solvents:

-

Aromatic Solvents (e.g., toluene, benzene): These solvents can engage in π-stacking interactions with the fluorene backbone, making them good candidates for dissolving this compound.[4]

-

Aliphatic Solvents (e.g., hexane, cyclohexane): These solvents primarily interact through weak London dispersion forces. While they can solvate the fluorene backbone, they are poor at solvating the polar nitro group, which will likely result in low solubility.

-

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. They are expected to be effective solvents for this compound.[6]

The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. A favorable enthalpy of solution is achieved when the energy released from the new solute-solvent interactions is comparable to or greater than the energy required to break the existing interactions.

Predicted Qualitative Solubility of this compound

Based on the principles outlined above and data from analogous nitroaromatic compounds, the following table provides a predicted qualitative solubility profile for this compound at room temperature.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The alcohol's alkyl chain can interact with the fluorene backbone, and the hydroxyl group can interact with the nitro group. However, the extensive hydrogen bonding in the solvent may limit high solubility.[5] |

| Polar Aprotic | Acetone, DMSO, Acetonitrile, Ethyl Acetate | Soluble to Very Soluble | These solvents effectively solvate the polar nitro group via dipole-dipole interactions without a significant energetic penalty. Acetone and DMSO are often excellent choices for nitroaromatic compounds.[4][5][6] |

| Aromatic | Toluene, Benzene | Soluble to Very Soluble | Strong π-π stacking interactions between the solvent and the fluorene backbone are expected to lead to good solubility.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have an intermediate polarity and are generally effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar character.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | These are less polar than ketones but more polar than alkanes. They should offer moderate solubility.[5][7] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The weak London dispersion forces are insufficient to overcome the crystal lattice energy and effectively solvate the polar nitro group.[5] |

| Aqueous | Water | Insoluble | The large, nonpolar fluorene backbone makes the molecule too hydrophobic to dissolve in water.[1][4] |

Experimental Determination of Solubility: A Practical Guide

Given the absence of readily available quantitative data, an experimental approach is necessary. The following protocols are designed to be robust and self-validating.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Preparation: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Solute Addition: Add a small, visually consistent amount of this compound (e.g., the amount that fits on the tip of a small spatula, roughly 5-10 mg) to the solvent.

-

Mixing: Cap the test tube and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution (which may be colored).

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record your observations for each solvent.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the solubility at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable glass vials with PTFE-lined caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature

-

Syringe filters (0.22 or 0.45 µm, ensure compatibility with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" means that there should be undissolved solid present even after equilibration.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the solution to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle. Carefully draw the supernatant into a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid.

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is fully evaporated, weigh the vial again. The difference in weight is the mass of dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Instrumental Analysis (HPLC/UV-Vis):

-

Prepare a calibration curve of this compound in the same solvent.

-

Take a known volume of the filtered saturated solution and dilute it to a concentration that falls within the linear range of your calibration curve.

-

Analyze the diluted sample and determine its concentration.

-

Back-calculate the concentration of the original saturated solution to determine the solubility.

-

Assessing the Influence of Temperature

The solubility of most solids increases with temperature.[8] To assess this for this compound:

-

Perform the quantitative solubility determination protocol at several different temperatures (e.g., 15 °C, 25 °C, 35 °C, and 45 °C).

-

Plot the solubility (in g/100 mL or mol/L) as a function of temperature.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Advanced Approaches to Solubility Prediction

For researchers requiring an estimated solubility value without performing experiments, computational models can be a valuable tool. Modern approaches utilize machine learning and quantitative structure-property relationships (QSPR) to predict solubility based on a compound's molecular descriptors.[8][9][10][11][12] These methods are trained on large datasets of known solubility data and can provide predictions for novel compounds. While the accuracy of these models can vary, they represent a powerful in silico tool for early-stage research and development.

Safety and Handling of this compound

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound.[13][14]

-

Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Health Hazards: Nitroaromatic compounds can be toxic and are often treated as potential carcinogens. Avoid skin contact, inhalation, and ingestion.[13]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common laboratory solvents. While quantitative data is not widely published, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. The provided experimental protocols offer a clear path for researchers to generate their own high-quality solubility data, which is essential for the successful execution of chemical research and development involving this compound. Always prioritize safety by adhering to the recommended handling procedures.

References

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrofluorene. Retrieved from [Link]

-

Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. White Rose Research Online. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

-

Semantic Scholar. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrofluorene. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

PubMed. (n.d.). New compounds: derivatives of fluorene XXXVII: 9-substituted 3-nitrofluorenes. Retrieved from [Link]

-

EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]

-

Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitrofluorene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Experimental and computational study of the thermodynamic properties of 2-nitrofluorene and 2-aminofluorene. Retrieved from [Link]

-

Wikipedia. (n.d.). TNT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. Retrieved from [Link]

-

Xenometrix. (n.d.). 2-NITROFLUORENE. Retrieved from [Link]

-

PubChem. (n.d.). Fluorene. Retrieved from [Link]

-

PubChem. (n.d.). Nitrofluorene. Retrieved from [Link]

-

Bellevue College. (n.d.). Introduction to Organic Laboratory Techniques: A Microscale Approach. Retrieved from [Link]

-

MDPI. (2024, February 28). Effects Induced by the Temperature and Chemical Environment on the Fluorescence of Water-Soluble Gold Nanoparticles Functionalized with a Perylene-Derivative Dye. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature-dependent fluorescence emission changes of three-component.... Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature dependence of the third‐order nonlinear optical susceptibilities in polysilanes and polygermanes. Retrieved from [Link]

Sources

- 1. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 2-Nitrofluorene CAS#: 607-57-8 [m.chemicalbook.com]

- 4. Buy 2-Nitrofluorene | 607-57-8 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Machine learning with physicochemical relationships: solubility prediction in organic solvents and water | Semantic Scholar [semanticscholar.org]

- 12. routledge.com [routledge.com]

- 13. 2-Nitrofluorene | 607-57-8 [chemicalbook.com]

- 14. xenometrix.ch [xenometrix.ch]

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of 3-Nitrofluorene

This guide provides a comprehensive technical overview of the genotoxic and mutagenic properties of 3-Nitrofluorene (3-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of 3-NF's activity, details the critical experimental protocols for its assessment, and synthesizes key data to provide a holistic understanding of its risk profile.

Introduction: The Silent Threat of this compound

This compound is an environmental contaminant, primarily found in diesel engine exhaust and as a byproduct of incomplete combustion processes.[1] As a member of the nitro-PAH class, its chemical structure predisposes it to biological activation into highly reactive species. The parent 3-NF molecule itself is not the ultimate genotoxic agent; rather, its mutagenic and carcinogenic potential is unlocked through metabolic transformation within the host organism.[1][2] Understanding this activation process is paramount to evaluating its genotoxicity and is the foundational principle behind the design of robust toxicological assays. This guide will elucidate the journey of 3-NF from an inert environmental pollutant to a potent DNA-damaging agent.

The Crucial First Step: Metabolic Activation via Nitroreduction

The genotoxicity of 3-NF is contingent upon the reduction of its nitro group. This multi-step enzymatic process converts the stable parent compound into a highly reactive electrophilic intermediate capable of covalently binding to cellular macromolecules like DNA.

The primary pathway involves a six-electron reduction of the nitro group to form, sequentially, nitroso, N-hydroxylamino, and amino functional groups.[3] The N-hydroxylamino intermediate is the key proximate mutagen. This reactive species can be further esterified (e.g., by O-acetylation or sulfation) to form a highly unstable nitrenium ion that readily attacks nucleophilic sites on DNA bases.

Key Enzymes in 3-NF Bioactivation:

-

Cytosolic Nitroreductases: Enzymes like NADPH: Quinone Oxidoreductase (NQO1) are critical in catalyzing the initial reduction steps.[3]

-

Xanthine Oxidase (XO): This enzyme has also been implicated in the nitroreduction of various nitro-PAHs, including 2-nitrofluorene and 3-nitrofluoranthene, highlighting its potential role in 3-NF metabolism.[3][4]

-

Cytochrome P450 (CYP) Enzymes: While nitroreduction is a major pathway, ring oxidation catalyzed by CYP enzymes can also occur, sometimes in conjunction with nitro group reduction, leading to a complex profile of metabolites with varying genotoxic potential.[2]

The following diagram illustrates the reductive activation pathway, which is the cornerstone of 3-NF's mutagenicity.

Caption: Logical flow from metabolic activation to mutagenesis.

Experimental Assessment: The Ames Test

The bacterial reverse mutation assay, or Ames test, is the gold-standard in vitro screen for identifying potential mutagens. Its design is particularly well-suited for detecting compounds like 3-NF that require metabolic activation.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. [5]The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the functional histidine gene, allowing the bacteria to grow on a histidine-deficient medium. [5][6]

Self-Validating Experimental Protocol: Ames Test for this compound

This protocol is designed to be a self-validating system, incorporating all necessary controls to ensure the trustworthiness of the results.

1. Strain Selection & Preparation:

-

Core Strains: Use S. typhimurium strains TA98 and TA100.

-

TA98: Detects frameshift mutagens. This strain is highly sensitive to many nitro-PAHs. [5][7] * TA100: Detects base-pair substitution mutagens. [5]* Rationale: These strains contain mutations that enhance their sensitivity, including a defective DNA excision repair system and a lipopolysaccharide layer defect that increases permeability to chemicals. [8]* Culture: Grow overnight cultures of each strain in nutrient broth at 37°C with shaking.

-

2. Metabolic Activation System (S9 Mix):

-

Preparation: Prepare the S9 fraction from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. [8]The S9 mix is the post-mitochondrial supernatant containing the microsomal enzymes (e.g., CYPs) and cytosolic enzymes (e.g., nitroreductases) necessary for metabolism. [5][8]* Cofactors: Supplement the S9 fraction with a buffer and cofactors, including NADP+ and glucose-6-phosphate (G6P), to support enzymatic activity. [8][9]* Causality: The inclusion of the S9 mix is the critical step that mimics mammalian metabolism, allowing for the activation of pro-mutagens like 3-NF. Assays must be run in parallel, with and without S9, to determine if mutagenicity is dependent on metabolism.

3. Plate Incorporation Assay:

-

Test Article Preparation: Dissolve 3-NF in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution for serial dilutions.

-

Assay Setup (per plate): To a sterile tube, add in sequence:

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the 3-NF test solution (at various concentrations) or control solution.

-

0.5 mL of S9 mix (for +S9 plates) or a sterile buffer (for -S9 plates). [5]* Top Agar: Add 2.0 mL of molten top agar (kept at ~45°C) containing a trace amount of histidine and biotin. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.

-

-

Plating: Vortex the tube gently and pour the mixture onto a minimal glucose agar plate, ensuring even distribution.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours. [5][9] 4. Controls (Essential for Validation):

-

Negative Control: Solvent vehicle (DMSO) only. This establishes the spontaneous reversion rate.

-

Positive Controls (-S9): A known direct-acting mutagen for each strain (e.g., 2-nitrofluorene for TA98, sodium azide for TA100). [6][7][9]* Positive Controls (+S9): A known pro-mutagen that requires S9 activation (e.g., 2-aminoanthracene for both strains). [6][7] 5. Data Analysis & Interpretation:

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Positive Result Criteria: A result is considered positive if:

-

A dose-dependent increase in the number of revertant colonies is observed.

-

The colony count is at least double the mean count of the negative control plates for at least one concentration. [5]* Trustworthiness: The clear, expected results from the positive and negative controls validate the assay's performance, confirming that the strains are responsive, the S9 mix is active, and the experimental conditions are appropriate.

-

Caption: Standard experimental workflow for the Ames Test. [5]

Quantitative Data Summary

Numerous studies have demonstrated the potent mutagenicity of 3-NF and related nitro-PAHs, particularly in the Ames test. The compound is a strong frameshift mutagen in strain TA98, and its activity is significantly enhanced in the presence of a metabolic activation system (S9).

| Compound | Ames Strain | Metabolic Activation | Mutagenic Potency (Revertants/nmol) | Reference |

| This compound | TA98 | +S9 | High (Potent Frameshift Mutagen) | [2] |

| 2-Nitrofluorene | TA98 | -S9 | ~1,500 | [10] |

| 3-Nitrofluoranthene | TA98 | -S9 | ~10,000 | [10] |

| 1-Nitropyrene | TA98 | -S9 | ~450 | [10] |

Note: This table provides a representative summary. Absolute values can vary between laboratories. 2-Nitrofluorene and 3-Nitrofluoranthene are included for comparative context as well-characterized nitro-PAHs.

Conclusion and Forward Outlook

The evidence is unequivocal: this compound is a potent genotoxic agent whose activity is fundamentally linked to its metabolic activation. The primary mechanism involves the enzymatic reduction of its nitro group to form reactive intermediates that bind covalently to DNA, leading to the formation of mutagenic adducts.

The Ames test, when conducted with an exogenous metabolic activation system like the S9 mix, serves as a reliable and essential tool for detecting the mutagenic potential of 3-NF. The clear requirement for S9 activation in these assays underscores the causality between metabolism and genotoxicity. For professionals in toxicology and drug development, the case of this compound serves as a critical reminder that a compound's inherent chemical structure does not tell the whole story. Its interaction with biological systems, particularly metabolic enzymes, is the key determinant of its potential hazard.

References

-

Howard, P. C., Heflich, R. H., Evans, F. E., & Beland, F. A. (1983). Formation of DNA adducts in vitro and in Salmonella typhimurium upon metabolic reduction of the environmental mutagen 3-nitrofluoranthene. Cancer Research, 43(5), 2052-2058. [Link]

-

Williams, E. S., & Cenas, N. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Antioxidants & Redox Signaling, 34(15), 1238-1255. [Link]

-

Edenharder, R., & Grünhage, D. (1997). Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts. Food and Chemical Toxicology, 35(3-4), 373-378. [Link]

-

Edenharder, R., & von der Hude, W. (1995). Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 341(4), 263-274. [Link]

-

Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. [Link]

-

Flückiger-Isler, S., Kamber, M., & Gocke, E. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]

-

Cifone, M. A. (2019). Mutagenicity test on Perylimid in the Salmonella / mammalian-microsome-mutagenicity test (Ames Test). BASF.[Link]

-

Bartsch, H., Malaveille, C., & Kuroki, T. (1979). New compounds: derivatives of fluorene XXXVII: 9-substituted 3-nitrofluorenes. IARC Scientific Publications, (27), 337-350. [Link]

-

EBPI. (n.d.). Mutagenicity Testing in Pharmaceutical Development. EBPI.[Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). 2-Nitrofluorene. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC. [Link]

-

Pothuluri, J. V., Evans, F. E., & Cerniglia, C. E. (1995). Fungal Metabolism of 3-nitrofluoranthene. Journal of Toxicology and Environmental Health, 44(2), 209-218. [Link]

-

Schoutene, J., & Basu, A. K. (2023). Conformation-dependent lesion bypass of bulky arylamine-dG adducts generated from 2-nitrofluorene in epigenetic sequence context. Nucleic Acids Research, 51(20), 10833-10845. [Link]

-

Wang, Y., Zhang, J., & Zhang, Q. (2022). Endocrine-disrupting metabolic activation of 2-nitrofluorene catalyzed by human cytochrome P450 1A1: A QM/MM approach. Environment International, 166, 107355. [Link]

-

Silvers, K. J., Eddy, E. P., & McCoy, E. C. (1990). The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase. Cancer Letters, 54(1-2), 37-42. [Link]

-

Fu, P. P. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177-183. [Link]

-

Miwa, G. T., & Lu, A. Y. (1988). The metabolic activation of nitroheterocyclic therapeutic agents. Drug Metabolism Reviews, 19(1), 33-62. [Link]

-

Arlt, V. M., Bieler, C. A., & Muckel, E. (2003). Identification of three major DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone in rat lung at the C8 and N2 position of guanine and at the N6 position of adenine. International Journal of Cancer, 105(4), 450-456. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotoxicity.com [biotoxicity.com]

- 7. enamine.net [enamine.net]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 3-Nitrofluorene in Biological Systems

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 3-Nitrofluorene (3-NF), a representative nitrated polycyclic aromatic hydrocarbon (nitro-PAH). As environmental contaminants originating from combustion processes, nitro-PAHs are of significant toxicological concern. This document synthesizes current scientific understanding, detailing the critical pathway from metabolic activation to genotoxic outcomes. We will explore the enzymatic processes responsible for converting 3-NF into reactive electrophiles, the subsequent formation of covalent DNA adducts, the resulting mutagenic potential, and the cellular responses to this form of DNA damage. This guide is designed for researchers, toxicologists, and drug development professionals, offering field-proven insights into experimental design and data interpretation grounded in authoritative scientific literature.

Part 1: The Foundational Challenge: Metabolic Activation

The biological activity of this compound, like most nitro-PAHs, is not intrinsic. Instead, it is a pro-mutagen that requires metabolic activation to exert its genotoxic effects. The central and indispensable pathway for this activation is the reduction of its nitro group.[1] This multi-step process converts the relatively inert parent compound into a highly reactive electrophile capable of covalently modifying cellular macromolecules, most critically, DNA.

The enzymatic landscape responsible for this transformation is complex, involving a suite of nitroreductases that can catalyze the six-electron reduction of the nitro group to an amino group.[2] Key intermediates in this pathway are the nitrosofluorene and the N-hydroxylaminofluorene derivatives.[2] It is the N-hydroxylamino intermediate that is of paramount importance. Following its formation, this intermediate can be further activated, typically through esterification (e.g., acetylation or sulfation), to form an unstable ester. This ester readily undergoes heterolytic cleavage to yield the ultimate electrophile: a highly reactive nitrenium ion.

Several classes of enzymes have been implicated in the nitroreduction of nitro-PAHs:

-

NADPH: Cytochrome P450 Oxidoreductase (POR): This microsomal flavoenzyme can directly transfer electrons to the nitro group.[2]

-

Cytosolic Nitroreductases (e.g., NQO1): NAD(P)H:quinone oxidoreductase 1 is a key cytosolic enzyme in the bioactivation of many nitroaromatic compounds.[2]

-

Xanthine Oxidase (XO): This molybdenum-containing enzyme, also found in the cytosol, has been shown to effectively reduce nitro-PAHs like 2-nitrofluorene and 3-nitrofluoranthene.[2][3]

The causality behind this metabolic requirement is chemical: the electron-rich DNA molecule is nucleophilic and is not susceptible to attack by the electron-rich nitro-PAH. The process of nitroreduction effectively inverts the electronic character of the nitrogen substituent, transforming it into a potent electrophilic center (the nitrenium ion) that avidly seeks out and reacts with nucleophilic sites on DNA bases.

Caption: Metabolic activation cascade of this compound via nitroreduction.

Part 2: The Molecular Lesion: DNA Adduct Formation

The culmination of metabolic activation is the formation of covalent DNA adducts. These adducts represent the primary molecular lesion responsible for the mutagenic and carcinogenic potential of this compound. The highly electrophilic nitrenium ion attacks nucleophilic centers within the DNA structure, with a strong preference for guanine bases.

Based on extensive studies of the closely related and well-characterized 2-nitrofluorene, the principal site of adduction is the C8 position of deoxyguanosine (dG).[4] This reaction leads to the formation of N-(deoxyguanosin-8-yl)-3-aminofluorene. Adducts at other sites, such as the N² position of deoxyguanosine, have also been identified for other nitro-PAHs and may contribute to the overall genotoxic profile.[5]

The formation of these bulky adducts has profound structural and functional consequences for DNA:

-

Helical Distortion: The large fluorene moiety attached to the DNA base cannot be accommodated within the normal B-form double helix, causing significant distortion.[6]

-

Replication Errors: During DNA replication, the distorted template can cause DNA polymerases to stall or misincorporate nucleotides opposite the lesion, leading to mutations.

-

Transcriptional Interference: The presence of a bulky adduct can block the passage of RNA polymerase, inhibiting gene transcription.

These adducts are not silent; they are recognized by the cell's DNA repair machinery. The primary defense against such bulky, helix-distorting lesions is the Nucleotide Excision Repair (NER) pathway.[6]

Caption: Formation and consequences of this compound DNA adducts.

Part 3: Functional Consequence: Mutagenicity Profile

The formation of DNA adducts is mechanistically linked to the induction of mutations. The most widely used and validated system for assessing the mutagenic potential of chemicals is the bacterial reverse mutation assay, commonly known as the Ames test.[7] This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and require it in their growth medium. Mutagens can cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

Nitro-PAHs like 2-nitrofluorene are potent, direct-acting frameshift mutagens, particularly in the S. typhimurium strain TA98.[8][9] This strain is specifically designed to detect frameshift mutations and possesses the necessary nitroreductase activity to activate these compounds. It is highly probable that this compound exhibits a similar mutagenic profile. The addition of an exogenous metabolic activation system (e.g., rat liver S9 fraction) is often unnecessary for nitro-PAHs in the Ames test because the bacterial strains themselves express the required nitroreductase enzymes.[8]

Quantitative Data from Related Nitroarenes

While specific quantitative data for this compound is sparse in the readily available literature, the mutagenicity of its close structural analogs provides a strong basis for expectation.

| Compound | S. typhimurium Strain | Metabolic Activation | Mutagenic Potency (revertants/nmol) | Reference |

| 2-Nitrofluorene | TA98 | -S9 | 433 | [8] |

| 3-Nitrofluoranthene | TA98 | -S9 | 13,400 | [8] |

| 1-Nitropyrene | TA98 | -S9 | 3,050 | [8] |

This table clearly demonstrates the potent frameshift mutagenicity of nitro-PAHs in the absence of external metabolic activation. The variation in potency highlights how subtle changes in chemical structure can significantly impact biological activity.

Part 4: In Vivo Ramifications: Carcinogenicity

The ultimate biological concern regarding genotoxic agents is their potential to cause cancer. The carcinogenic potential of this compound has been investigated in animal models, although the evidence suggests it is less potent than some other nitro-PAHs.

In a key study investigating the pulmonary carcinogenicity of various nitroarenes in F344 rats via intrapulmonary implantation, this compound showed weak activity.[10] At a high dose of 1000 µg, only 1 out of 20 treated rats (5%) developed a lung tumor.[10] In contrast, 3,9-dinitrofluoranthene induced tumors in 90.5% of rats at a much lower dose of 200 µg.[10]

While this specific study indicates low carcinogenic potency for 3-NF, it is crucial to consider the broader context. The related compound, 2-Nitrofluorene, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[11] The genotoxic mechanism—metabolic activation leading to DNA adducts and mutations—is a well-established pathway for chemical carcinogenesis. Therefore, despite its apparently lower potency in some models, this compound must be considered a potential carcinogen.

Part 5: Cellular Defense and Signaling

The introduction of 3-NF-induced DNA adducts triggers a complex network of cellular responses aimed at mitigating the damage. This DNA Damage Response (DDR) is a critical signaling cascade that coordinates DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis.

Drawing parallels from the extensively studied 3-nitrobenzanthrone, exposure to 3-NF is expected to activate key DDR proteins:

-

Sensor Kinases (ATM/ATR): These proteins recognize the DNA lesion or stalled replication forks, initiating the signaling cascade.

-

Checkpoint Kinases (Chk1/Chk2): Activated by ATM/ATR, these kinases phosphorylate a host of downstream targets to enforce cell cycle arrest, providing time for repair.

-

p53 Tumor Suppressor: A central hub in the DDR, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).

-

Nucleotide Excision Repair (NER): As the primary repair pathway for bulky adducts, NER is activated to recognize, excise, and replace the damaged segment of DNA.[6]

If the cellular repair mechanisms are overwhelmed or inaccurate, the persistence of DNA adducts can lead to the fixation of mutations during cell division, providing the initiating event for carcinogenesis.

Caption: Simplified workflow of the Nucleotide Excision Repair (NER) pathway.

Part 6: Key Experimental Methodologies

To study the mechanism of action of compounds like this compound, specific, validated experimental protocols are essential. The following sections provide detailed, self-validating methodologies for two cornerstone assays in genotoxicity testing.

Experimental Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a self-validating system because it includes concurrent negative (solvent) and positive controls. A valid test requires that the negative control plates show a normal background level of spontaneous revertants and that the positive control plates show a robust increase in revertants, confirming the sensitivity of the bacterial strain and the activity of the S9 mix (if used).

-

Objective: To determine the dose-dependent mutagenic potential of this compound by measuring its ability to induce reverse mutations in Salmonella typhimurium TA98.

-

Materials:

-

S. typhimurium strain TA98 (for frameshift mutations).

-

This compound, dissolved in Dimethyl sulfoxide (DMSO).

-

Positive Control: 2-Nitrofluorene (for -S9 condition), 2-Aminoanthracene (for +S9 condition).[12]

-

Negative Control: DMSO.

-

Top agar (0.6% agar, 0.5% NaCl), supplemented with a trace amount of L-histidine and D-biotin.

-

Minimal Glucose Agar (MGA) plates.

-

Optional: S9 fraction (from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) and cofactor solution (S9 mix).

-

-

Methodology:

-

Preparation: Prepare serial dilutions of this compound in DMSO. Melt top agar and maintain at 45°C in a water bath.

-

Exposure: To a sterile tube, add in the following order:

-

2.0 mL of molten top agar (45°C).

-

0.1 mL of an overnight culture of S. typhimurium TA98.

-

0.1 mL of the this compound test solution, positive control, or negative control.

-

(Optional) 0.5 mL of S9 mix or phosphate buffer (for -S9 condition).

-

-

Plating: Immediately after adding all components, vortex the tube gently for 3 seconds and pour the entire contents onto the surface of an MGA plate. Gently tilt and rotate the plate to ensure even distribution.

-

Incubation: Allow the top agar to solidify on a level surface. Invert the plates and incubate at 37°C for 48-72 hours in the dark.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-related increase in the number of revertants that is at least double the background (negative control) count.

-

Experimental Protocol 2: ³²P-Postlabeling Assay for DNA Adduct Detection

This is an ultra-sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as 1 adduct in 10¹⁰ nucleotides.[13][14] Its self-validating nature comes from running parallel control DNA (from untreated animals/cells) to establish a baseline and using adduct standards (if available) to confirm chromatographic properties.

-

Objective: To detect and quantify this compound-derived DNA adducts in a test sample (e.g., from treated cells or animal tissue).

-

Materials:

-

DNA sample (1-10 µg).

-

Micrococcal nuclease and spleen phosphodiesterase.

-

Nuclease P1.

-

T4 Polynucleotide kinase (PNK).

-

[γ-³²P]ATP (high specific activity).

-

Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates.

-

TLC development solvents.

-

-

Methodology:

-

DNA Digestion: The DNA sample is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates (dNps) using micrococcal nuclease and spleen phosphodiesterase.[13]

-

Adduct Enrichment (Nuclease P1 Method): The digest is treated with nuclease P1, which dephosphorylates normal dNps to deoxynucleosides but does not act on the bulky adducted nucleotides. This step significantly enhances the sensitivity of the assay by removing the vast excess of normal nucleotides.[13]

-

³²P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by incubating with T4 Polynucleotide Kinase and [γ-³²P]ATP. This transfers the radioactive phosphate to the adducted nucleotides.[14]

-

Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and other components by multi-directional thin-layer chromatography on PEI-cellulose plates. A typical separation involves four sequential chromatographic developments with different solvent systems.[13]

-

Detection and Quantification: The TLC plate is subjected to autoradiography using a phosphorimager screen. The location and intensity of radioactive spots corresponding to the adducted nucleotides are recorded. Quantification is achieved by measuring the radioactivity in the adduct spots and comparing it to the total amount of nucleotides in the original DNA sample.

-

Caption: Experimental workflow for the ³²P-postlabeling assay.

Conclusion

The mechanism of action of this compound in biological systems is a well-defined paradigm of pro-mutagen bioactivation. The process is initiated by the enzymatic nitroreduction of the parent compound to a reactive N-hydroxylamino intermediate, which is further converted to a potent electrophilic nitrenium ion. This ultimate carcinogen covalently binds to DNA, primarily at the C8 position of guanine, forming bulky, helix-distorting adducts. These DNA lesions, if not efficiently removed by the Nucleotide Excision Repair pathway, can lead to mutations during DNA replication. This cascade of events—metabolic activation, DNA adduct formation, and mutation—is the fundamental basis for the genotoxicity and potential carcinogenicity of this compound. Understanding this mechanism is critical for assessing the risks posed by this and other environmental nitro-PAHs.

References

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [13][15]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. PubMed, National Center for Biotechnology Information. [14]

-

Phillips, D. H., & Arlt, V. M. (2014). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 1105, 125-139. [16]

-

Rappaport, S. M., Jin, Z., & Xu, X. (1982). Potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone. Mutation Research, 103(3-6), 213-219. [17]

-

Arlt, V. M. (2018). 32P-Postlabeling Analysis of DNA Adducts. In DNA Adducts (pp. 115-132). Humana Press, New York, NY. [18]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Semantic Scholar.

-

Edenharder, R., & Grünhage, D. (1997). Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds. Food and Chemical Toxicology, 35(3-4), 357-372.

-

De Azevêdo, W. F. Jr., & Leite, L. C. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Molecules, 24(17), 3148. [2]

-

Dietrich, A. M., Guenat, C. R., Tomer, K. B., & Ball, L. M. (1988). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Carcinogenesis, 9(12), 2113–2119. [19]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2009). 3-Nitrofluoranthene. California Environmental Protection Agency.

-

Tokiwa, H., Nakagawa, R., & Horikawa, K. (1981). Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 85(4), 195-205. [8]

-

BenchChem. (2025). Genotoxicity studies of 3-Nitrofluoranthene and its metabolites. BenchChem. [6]

-

Fu, P. P. (2006). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology, 19(11), 1405-1420. [20]

-

Horikawa, K., Sera, N., Otofuji, T., Murakami, K., Tokiwa, H., Iwagawa, M., Izumi, K., & Otsuka, H. (1991). Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats. Carcinogenesis, 12(6), 1003–1007. [10]

-

AAT Bioquest. (2025). Ames Test Protocol. AAT Bioquest. [12]

-

Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. [1]

-

ResearchGate. (n.d.). The hypothesized metabolic pathway of 3-NBA through nitro-reduction. ResearchGate. [21]

-

Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test). Enamine. [9]

-

Wikipedia. (n.d.). 2-Nitrofluorene. Wikipedia. [11]

-

National Center for Biotechnology Information. (n.d.). 2-NITROFLUORENE. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes. [4]

-

Howard, P. C., & Beland, F. A. (1990). The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase. Cancer Letters, 54(1-2), 37-42. [3]

-

Arlt, V. M., Stiborova, M., Hrabina, O., Schmeiser, H. H., & Frei, E. (2003). Identification of three major DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone in rat lung at the C8 and N2 position of guanine and at the N6 position of adenine. Carcinogenesis, 24(10), 1641–1649. [5]

-

Pandey, A., & Prajapati, S. K. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [7]

-

Totsuka, Y., Hakamata, Y., Ikarashi, M., Ueno, M., Sugimura, T., & Wakabayashi, K. (2010). 3-Nitrobenzanthrone and 3-aminobenzanthrone induce DNA damage and cell signalling in Hepa1c1c7 cells. Toxicology and Applied Pharmacology, 243(1), 106-114.

Sources

- 1. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Identification of three major DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone in rat lung at the C8 and N2 position of guanine and at the N6 position of adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]

- 16. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 19. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Sources and Persistence of 3-Nitrofluorene

This guide provides a comprehensive technical overview of 3-Nitrofluorene (3-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern. Intended for researchers, environmental scientists, and drug development professionals, this document synthesizes current knowledge on the origins, atmospheric formation, environmental fate, and analytical methodologies pertinent to 3-NF. We will explore the causality behind its prevalence and the intricate pathways governing its persistence, supported by field-proven insights and validated protocols.

Introduction: The Significance of this compound

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). While parent PAHs are well-known products of incomplete combustion, their nitrated counterparts often exhibit enhanced mutagenic and carcinogenic properties. This compound, identified in diesel exhaust and ambient air particulate matter, represents a class of compounds that can form both directly during combustion and secondarily in the atmosphere.[1][2] Understanding its sources and environmental lifetime is critical for assessing human exposure risks and developing effective environmental monitoring and remediation strategies.

This guide delves into the primary and secondary sources of 3-NF, its persistence as governed by abiotic and biotic degradation processes, and the state-of-the-art analytical techniques required for its accurate quantification in complex environmental matrices.

Environmental Sources: Primary and Secondary Pathways

The presence of this compound in the environment is attributed to two distinct types of sources: direct emissions from combustion processes and secondary formation from atmospheric chemical reactions.

Primary Combustion Sources

This compound is directly emitted from the incomplete combustion of organic materials, particularly fossil fuels. The high temperatures and presence of nitrogen oxides (NOx) in combustion chambers create ideal conditions for the nitration of PAHs like fluorene.

-

Diesel and Gasoline Engine Exhaust: Diesel exhaust is a major source of nitro-PAHs.[1][3] The parent compound, fluorene, is a known component of diesel emissions.[4] Studies have identified various nitro-PAHs in diesel exhaust particles, with specific isomers like 3-nitrobenzanthrone being preferentially formed during combustion processes.[1][2]

-

Industrial and Domestic Combustion: Emissions from kerosene heaters, gas fuel, liquefied petroleum, and coal fly ash also contribute to the environmental load of nitro-PAHs.[3]

Secondary Atmospheric Formation

A significant pathway for the formation of this compound is the atmospheric reaction of its parent compound, fluorene, with nitrogen oxides.[1] This secondary formation can occur in both the gas phase and aqueous phase (e.g., in cloud or fog water).

The reaction is typically initiated by atmospheric radicals, such as the hydroxyl radical (•OH) during the day or the nitrate radical (NO₃•) at night. The process involves the radical adding to the aromatic ring of fluorene, followed by a reaction with nitrogen dioxide (NO₂) to form this compound.[5][6]

The diagram below illustrates the generalized gas-phase formation pathway initiated by the hydroxyl radical.

Sources

- 1. 3-NITROBENZANTHRONE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3-Nitrobenzanthrone, a potential human cancer hazard in diesel exhaust and urban air pollution: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,9-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diesel Exhaust - Partial List of Chemicals Associated with Diesel Exhaust | Occupational Safety and Health Administration [osha.gov]

- 5. ACP - The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China [acp.copernicus.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Historical Context of 3-Nitrofluorene Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluorene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), represents a compelling case study in the evolution of toxicological and synthetic chemistry research. While often overshadowed by its more extensively studied isomer, 2-nitrofluorene, the unique properties and biological activities of this compound have carved out a distinct, albeit more niche, area of scientific inquiry. This technical guide provides an in-depth exploration of the historical context of this compound research, tracing its synthesis, the elucidation of its genotoxic properties, and the development of analytical methodologies for its study. Understanding this history is crucial for contemporary researchers aiming to build upon the foundational knowledge of this intriguing and hazardous compound.

Early Synthesis and Characterization

The precise first synthesis of this compound is not prominently documented in readily available historical literature, suggesting it may have been initially prepared as one of several isomers in broader studies of fluorene chemistry. However, by the latter half of the 20th century, methods for its specific synthesis and the synthesis of its derivatives were established, driven by an increasing interest in the biological activities of nitro-PAHs.

A notable advancement in the preparation of this compound derivatives was reported in the 1980s, focusing on 9-substituted variants as potential intermediates to study the mutagenicity of related carcinogens like 3-N,O-diacetylhydroxylaminofluorene.[1] These early synthetic efforts were often hampered by the instability of the target compounds under the reaction conditions required to modify the nitro group.[1]

Representative Early Synthetic Approach for this compound Derivatives

While a definitive "first" synthesis is elusive, a common conceptual pathway for the synthesis of nitrofluorenes involves the nitration of a fluorene precursor. The following generalized protocol is based on established chemical principles for the synthesis of such compounds.

Experimental Protocol: Synthesis of 9-Substituted 3-Nitrofluorenes

-

Generation of the Fluorenyl Anion: The starting this compound is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, for example, sodium hydride (NaH) or a potassium alkoxide, is added to deprotonate the C9 position, yielding a nucleophilic fluorenyl anion.

-

Nucleophilic Attack: An appropriate electrophile (e.g., an alkyl halide) is introduced to the reaction mixture. The fluorenyl anion attacks the electrophile, forming a new carbon-carbon bond at the 9-position.

-

Work-up and Purification: The reaction is quenched, typically with water or a dilute acid. The crude product is then extracted into an organic solvent. Purification is achieved through techniques such as recrystallization or column chromatography to yield the desired 9-substituted this compound.

Note: The instability of these compounds, particularly during attempts to reduce the nitro group, was a significant challenge for early researchers.[1]

The Dawn of Toxicological Investigation: Mutagenicity and Genotoxicity

The latter half of the 20th century saw a surge in research into the mutagenic and carcinogenic properties of environmental pollutants, including nitro-PAHs. This era was marked by the development of powerful new tools for assessing genotoxicity, most notably the Ames test.

The Ames Test: A Paradigm Shift in Mutagenicity Testing

Developed by Bruce Ames and his colleagues in the early 1970s, the Ames test provided a rapid and cost-effective method for screening chemicals for their mutagenic potential.[4] This bacterial reverse mutation assay uses specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.

Experimental Workflow: Conceptual Ames Test for this compound

Caption: Conceptual workflow of the Ames test for assessing the mutagenicity of this compound.